Diethylene glycol monohexyl ether

Beschreibung

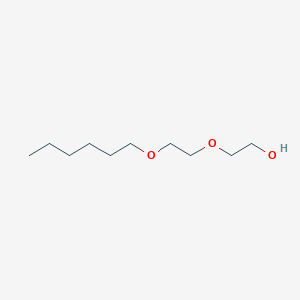

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-hexoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-2-3-4-5-7-12-9-10-13-8-6-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMAAYIALGURDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026921 | |

| Record name | 2-[2-(Hexyloxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol n-hexyl ether is a water-white liquid. (USCG, 1999), Liquid, Clear liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DIETHYLENE GLYCOL N-HEXYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-[2-(hexyloxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monohexyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1899 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1572 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

498.4 °F at 760 mmHg (USCG, 1999), boiling point equals 498 ° F, 258 °C at 760 mm Hg; 192 °C at 100 mm Hg, 259.1 °C | |

| Record name | DIETHYLENE GLYCOL N-HEXYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monohexyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1899 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL HEXYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1572 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

285 °F (USCG, 1999), Flash point equals 285 °F, 271 °F (OPEN CUP), 140.6 °C o.c. | |

| Record name | DIETHYLENE GLYCOL N-HEXYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monohexyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1899 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL HEXYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1572 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 17,000 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 1.7 | |

| Record name | DIETHYLENE GLYCOL HEXYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1572 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9346 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9346 at 25 °C/4 °C, Relative density (water = 1): 0.935 | |

| Record name | DIETHYLENE GLYCOL N-HEXYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL HEXYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1572 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | DIETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1572 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000503 [mmHg], VP: Less than 0.01 mm Hg, 25 degC, Vapor pressure, Pa at 25 °C: | |

| Record name | Diethylene glycol monohexyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1899 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL HEXYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1572 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Water-white liquid | |

CAS No. |

112-59-4 | |

| Record name | DIETHYLENE GLYCOL N-HEXYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monohexyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol hexyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol monohexyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[2-(hexyloxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(Hexyloxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hexyloxyethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6X09N6YJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL HEXYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1572 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-27.4 °F (USCG, 1999), -28 °C, -33.3 °C | |

| Record name | DIETHYLENE GLYCOL N-HEXYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL HEXYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOHEXYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1572 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

physical properties of diethylene glycol monohexyl ether (boiling point, density)

This technical guide provides an in-depth overview of the key physical properties of diethylene glycol monohexyl ether, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical Properties

This compound, also known as hexyl carbitol, is a high-boiling, colorless liquid with a mild odor.[1] It is a versatile solvent with applications in coatings, cleaners, and as a chemical intermediate.[1][2] An accurate understanding of its physical properties is crucial for its proper use and application in research and development.

Data Summary

The boiling point and density of this compound are summarized in the table below. These values have been compiled from various sources and represent a range of experimentally determined and reported data.

| Physical Property | Value | Conditions |

| Boiling Point | 259.1 °C | at 760 Torr[3] |

| 260 °C | at 1013 hPa[2][4] | |

| 261-265 °C | Not specified[1] | |

| ~250 °C | Not specified[1] | |

| Density | 0.935 g/cm³ | at 20 °C[1] |

| 0.935 g/mL | at 25 °C[1][3] | |

| 0.9346 g/cm³ | at 20 °C (68 °F)[5] | |

| 0.93 g/cm³ | at 20 °C[2][4] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For accurate determination, especially with small sample volumes, the micro-reflux method is commonly employed.[7]

Apparatus:

-

Small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., hot plate with a heating block or water bath)[7][8]

-

Clamps and stand

Procedure:

-

A small volume of the liquid sample (approximately 0.5 mL) is placed into the test tube.[7]

-

A capillary tube, with its open end facing down, is inserted into the liquid.[6]

-

The test tube is securely clamped and partially immersed in a heating bath. The thermometer is positioned so that its bulb is near the surface of the liquid.[7]

-

The sample is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[7]

-

Upon reaching the boiling point, the liquid's vapor will replace the air in the capillary tube, resulting in a rapid and continuous stream of bubbles.[9]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.[7]

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[10] It is typically determined by measuring the mass and volume of a sample.

Apparatus:

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is measured using an analytical balance.[11]

-

A known volume of this compound is carefully transferred into the graduated cylinder or pycnometer. The volume is read from the bottom of the meniscus.[10]

-

The mass of the container with the liquid is then measured.[11]

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.[11]

-

The density is calculated by dividing the mass of the liquid by its measured volume.[12]

-

The temperature of the liquid should be recorded as density is temperature-dependent.[10]

Visualization of Experimental Workflow

The logical flow for determining the physical properties of this compound is illustrated in the following diagram.

References

- 1. DIETHYLENE GLYCOL MONO-N-HEXYL ETHER - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Diethylene glycol mono-n-hexyl ether for synthesis 112-59-4 [sigmaaldrich.com]

- 5. This compound | C10H22O3 | CID 8199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. embibe.com [embibe.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homesciencetools.com [homesciencetools.com]

Spectroscopic Profile of 2-(2-hexyloxyethoxy)ethanol: A Technical Guide

Authored for researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data for 2-(2-hexyloxyethoxy)ethanol (CAS No. 112-59-4). This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for data acquisition, and includes a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2-(2-hexyloxyethoxy)ethanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-(2-hexyloxyethoxy)ethanol, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.72 | m | 2H | -OCH₂CH₂OH |

| ~3.65 | m | 4H | -OCH₂CH₂O- |

| ~3.57 | t | 2H | -OCH₂CH₂OH |

| ~3.45 | t, J=6.7 Hz | 2H | CH₃(CH₂)₄CH₂O- |

| ~1.57 | p | 2H | CH₃(CH₂)₃CH₂CH₂O- |

| ~1.30 | m | 6H | CH₃(CH₂)₃CH₂CH₂O- |

| ~0.89 | t, J=6.8 Hz | 3H | CH₃(CH₂)₅- |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Multiplicity is abbreviated as: t = triplet, p = pentet, m = multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~72.7 | -OCH₂CH₂OH |

| ~71.6 | CH₃(CH₂)₄CH₂O- |

| ~70.8 | -OCH₂CH₂O- (internal) |

| ~70.4 | -OCH₂CH₂O- (internal) |

| ~61.8 | -OCH₂CH₂OH |

| ~31.8 | CH₃(CH₂)₃CH₂CH₂O- |

| ~29.8 | CH₃(CH₂)₂CH₂CH₂CH₂O- |

| ~25.9 | CH₃CH₂CH₂CH₂CH₂CH₂O- |

| ~22.7 | CH₃CH₂- |

| ~14.1 | CH₃- |

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in 2-(2-hexyloxyethoxy)ethanol. The data below corresponds to the gas-phase spectrum.[1]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, broad | O-H stretch (alcohol) |

| 2930 | Strong | C-H stretch (alkane) |

| 2870 | Strong | C-H stretch (alkane) |

| 1460 | Medium | C-H bend (alkane) |

| 1120 | Strong, broad | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 2-(2-hexyloxyethoxy)ethanol results in characteristic fragmentation patterns.[2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment (Proposed Fragment) |

| 45 | 100% | [C₂H₅O]⁺ |

| 57 | ~70% | [C₄H₉]⁺ |

| 89 | ~50% | [C₄H₉O₂]⁺ |

| 43 | ~45% | [C₃H₇]⁺ |

| 73 | ~40% | [C₃H₅O₂]⁺ |

| 103 | ~30% | [C₅H₁₁O₂]⁺ |

Note: The molecular ion peak (M⁺) at m/z 190 is often of low abundance or absent in the EI spectrum of ethers and alcohols due to facile fragmentation.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of 2-(2-hexyloxyethoxy)ethanol (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃). A trace amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy : Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. Data is typically acquired over 16 to 64 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same spectrometer, operating at a frequency of 75 or 100 MHz, respectively. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample such as 2-(2-hexyloxyethoxy)ethanol, the spectrum can be obtained using the neat liquid. A single drop of the compound is placed between two salt plates (typically NaCl or KBr) to create a thin liquid film.

-

Data Acquisition : The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, as well as any absorptions from the plates themselves.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule to form a molecular ion (M⁺) and subsequent fragmentation.

-

Mass Analysis and Detection : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 2-(2-hexyloxyethoxy)ethanol.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Potential Impurities in Commercial Grades of Hexyl Carbitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities in commercial grades of Hexyl Carbitol (diethylene glycol monohexyl ether). Understanding the impurity profile is critical for applications in research, pharmaceutical development, and other high-purity domains where the exact composition of a solvent can influence experimental outcomes and product safety. This document details the origins of these impurities, their chemical nature, and the analytical methodologies for their detection and quantification.

Introduction to Hexyl Carbitol

Hexyl Carbitol, with the CAS number 112-59-4, is a high-boiling point, slow-evaporating glycol ether. Its amphipathic nature, possessing both a hydrophilic diether-alcohol functionality and a hydrophobic hexyl chain, makes it an excellent solvent for a wide range of polar and non-polar substances. It is widely used in coatings, cleaners, inks, and as a coalescing agent. In more specialized applications, such as in drug formulation, a thorough understanding of its purity is paramount.

Origin of Impurities in Commercial Hexyl Carbitol

The impurity profile of commercial Hexyl Carbitol is primarily dictated by its manufacturing process. The most common industrial synthesis route is the ethoxylation of 1-hexanol (B41254), which involves the reaction of 1-hexanol with ethylene (B1197577) oxide under catalytic conditions.

This process can lead to several classes of impurities:

-

Homologous Glycol Ethers: The reaction of 1-hexanol with ethylene oxide is a polymerization process. Consequently, a distribution of glycol ethers with varying numbers of ethoxy (-OCH₂CH₂-) units is produced.

-

Unreacted Starting Materials: Incomplete reactions can result in the presence of residual 1-hexanol and ethylene glycol.

-

By-products of Ethylene Oxide: Ethylene oxide can isomerize to acetaldehyde (B116499) or react with water to form ethylene glycol and diethylene glycol.

-

Other Process-Related Impurities: These can include catalyst residues, water, and other minor by-products.

Potential Impurities in Hexyl Carbitol

Based on the synthesis pathway, the following table summarizes the potential impurities that may be present in commercial grades of Hexyl Carbitol.

| Impurity Class | Specific Impurity | Chemical Formula | Typical Concentration Range | Notes |

| Homologous Glycol Ethers | Ethylene Glycol Monohexyl Ether (Hexyl Cellosolve) | C₆H₁₃OCH₂CH₂OH | Varies by grade; can be a significant component in lower-purity grades. | Shorter ethoxy chain analog. |

| Triethylene Glycol Monohexyl Ether | C₆H₁₃(OCH₂CH₂)₃OH | Varies by grade; typically present in smaller amounts than the main component. | Longer ethoxy chain analog. | |

| Higher Polyethylene (B3416737) Glycol Monohexyl Ethers | C₆H₁₃(OCH₂CH₂)nOH (n>3) | Generally present at trace levels. | Higher molecular weight homologs. | |

| Unreacted Starting Materials | 1-Hexanol | C₆H₁₃OH | Typically low, depending on the efficiency of the purification process. | Primary alcohol starting material. |

| Ethylene Glycol | HOCH₂CH₂OH | Can be present, especially if water is in the reaction mixture. For cosmetic grades of similar glycol ethers, the limit is often ≤ 0.2%.[1] | Formed from the hydration of ethylene oxide. | |

| Ethylene Oxide By-products | Ethylene Oxide | C₂H₄O | Should be non-detectable or at very low ppm levels in the final product due to its reactivity and toxicity. | Unreacted monomer. |

| Acetaldehyde | CH₃CHO | Trace levels may be present from the isomerization of ethylene oxide. | A volatile aldehyde. | |

| Other Impurities | Water | H₂O | Typically specified in product data sheets, often ≤ 0.1 wt%.[1] | Can be introduced during the process or from atmospheric moisture. |

| Acidity (as acetic acid) | CH₃COOH | Typically very low, often specified as ≤ 0.01 wt%.[1] | Can arise from the oxidation of aldehydes. |

Analytical Methodologies for Impurity Profiling

The primary analytical technique for the determination of purity and the identification and quantification of impurities in Hexyl Carbitol is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

Gas Chromatography (GC-FID/MS) Experimental Protocol

This section outlines a general experimental protocol for the analysis of Hexyl Carbitol and its potential impurities. Method validation should be performed according to ICH Q2(R2) guidelines to ensure the method is suitable for its intended purpose.[2][3][4][5]

Objective: To determine the purity of Hexyl Carbitol and to identify and quantify potential impurities.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

-

Autosampler for precise and repeatable injections.

-

Capillary GC column suitable for the analysis of polar compounds (e.g., a polyethylene glycol (WAX) or a mid-polarity phase).

Reagents and Materials:

-

Hexyl Carbitol sample.

-

Reference standards for Hexyl Carbitol and all potential impurities.

-

High-purity solvent for sample dilution (e.g., methanol, acetone, or dichloromethane).

Chromatographic Conditions (Typical):

-

Column: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Final Hold: Hold at 240 °C for 10 minutes.

-

-

Injector:

-

Mode: Split (e.g., 50:1 split ratio).

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Detector (FID):

-

Temperature: 260 °C.

-

Hydrogen Flow: 30 mL/min.

-

Air Flow: 300 mL/min.

-

Makeup Gas (Nitrogen) Flow: 25 mL/min.

-

-

Detector (MS):

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 250 °C.

-

Mass Range: m/z 35-450.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the Hexyl Carbitol sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent.

-

For the quantification of specific impurities, prepare a series of calibration standards of the respective reference materials in the same solvent.

Data Analysis:

-

Identification: Impurities are identified by comparing their retention times with those of the reference standards. For unknown peaks, the mass spectrum is compared with a spectral library (e.g., NIST) and interpreted to elucidate the structure.

-

Quantification (Purity): The purity of Hexyl Carbitol is typically determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

-

Quantification (Impurities): The concentration of specific impurities is determined using an external standard calibration curve.

Visualizations

Synthesis Pathway of Hexyl Carbitol and Formation of Homologous Impurities

Caption: Synthesis of Hexyl Carbitol and homologous impurities via ethoxylation of 1-Hexanol.

Analytical Workflow for Impurity Profiling of Hexyl Carbitol

Caption: Workflow for the analytical testing and impurity profiling of Hexyl Carbitol.

Conclusion

The purity of Hexyl Carbitol is a critical parameter for its use in sensitive applications. The primary source of impurities is the manufacturing process, which can lead to the presence of homologous glycol ethers, unreacted starting materials, and various by-products. A robust analytical method, typically GC-FID/MS, is essential for the identification and quantification of these impurities. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to understand, assess, and control the impurity profile of commercial Hexyl Carbitol, ensuring its suitability for their specific needs.

References

Toxicological Profile and Genotoxicity of Diethylene Glycol Mono-n-hexyl Ether (DEGHE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol mono-n-hexyl ether (DEGHE), with the CAS number 112-59-4, is a chemical compound belonging to the glycol ether family. It is characterized as a colorless liquid with a mild odor and is utilized in various industrial applications, including as a solvent for coatings and in degreasing formulations.[1] This technical guide provides a comprehensive overview of the available toxicological and genotoxicity data for DEGHE, with a focus on quantitative data, experimental methodologies, and mechanistic insights. It is important to note that while data exists for the acute toxicity and genotoxicity of DEGHE, there is a significant lack of publicly available information regarding its repeated-dose toxicity, reproductive and developmental toxicity, and carcinogenicity. Therefore, this guide also includes information on analogous diethylene glycol ethers to provide a broader context for potential toxicological effects.

Toxicological Profile

Acute Toxicity

DEGHE exhibits a low to moderate order of acute toxicity via the oral and dermal routes.

Table 1: Acute Toxicity of DEGHE

| Route | Species | Sex | LD50 | Reference |

| Oral | Rat | Male | 4,920 mg/kg bw | [2] |

| Oral | Rat | Female | 3,730 mg/kg bw | [3] |

| Dermal | Rabbit | Male | 2,140 mg/kg bw | [3] |

| Dermal | Rabbit | Female | 2,370 mg/kg bw | [3] |

| Dermal | Rabbit | - | 1,395 - 2,000 mg/kg bw | [4][5] |

Note: LD50 values for oral and dermal routes in the Ballantyne & Myers (1987) study were originally reported in ml/kg and have been converted to mg/kg using the density of DEGHE (0.935 g/cm³).

In an acute inhalation study, rats exposed to a substantially saturated vapor atmosphere of DEGHE at ambient temperature for 6 hours showed no deaths or signs of toxicity.[3]

Skin and Eye Irritation

DEGHE is considered to be a skin and eye irritant.[1] An open dermal application of 10 mg for 24 hours in rabbits resulted in mild irritation, while a 500 mg application for 24 hours caused severe irritation.[2] Instillation of 0.75 mg into the rabbit eye over 24 hours led to severe irritation.[2]

Repeated-Dose Toxicity

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of DEGHE. Studies on other diethylene glycol ethers have shown varied results. For instance, diethylene glycol monomethyl ether (DGME) has been shown to cause developmental toxicity (decreased ossification) in rats at 600 mg/kg/day (NOAEL of 200 mg/kg/day).[6] In contrast, no developmental toxicity was observed for diethylene glycol monobutyl ether (DGBE) in rats at doses up to 1,000 mg/kg/day.[6] Given the absence of data for DEGHE, its potential for reproductive and developmental toxicity cannot be fully assessed.

Carcinogenicity

No carcinogenicity bioassays for DEGHE have been identified in the publicly available literature.

Genotoxicity

A key study by McGregor (2001) investigated the genotoxic potential of DEGHE in a battery of in vitro and in vivo assays. The results indicate that DEGHE may have limited weak mutagenic activity in vitro but is devoid of clastogenic potential in vivo.[3]

Table 2: Summary of Genotoxicity Studies on DEGHE

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | With and without S9 | Negative | [3] |

| CHO/HGPRT Forward Gene Mutation Assay | Chinese Hamster Ovary (CHO) cells | With and without S9 | Weakly Positive (with S9) | [3] |

| Sister Chromatid Exchange (SCE) Assay | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | [3] |

| In Vivo Micronucleus Test | Mouse peripheral blood | N/A | Negative | [3] |

| In Vivo Chromosome Aberration Assay | Rat bone marrow | N/A | Negative | [3] |

Experimental Protocols

Detailed experimental protocols for the genotoxicity studies on DEGHE are not fully available in the public domain. However, based on the McGregor (2001) publication and standard OECD guidelines, the following provides an overview of the likely methodologies employed.

Bacterial Reverse Mutation Assay (Ames Test)

-

Principle: This test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

-

Methodology:

-

S. typhimurium strains (TA98, TA100, TA1535, TA1537, and TA1538) were exposed to various concentrations of DEGHE.

-

The assays were conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

The bacteria were plated on minimal glucose agar (B569324) plates lacking histidine.

-

Plates were incubated at 37°C for 48-72 hours.

-

The number of revertant colonies was counted and compared to the solvent control.

-

References

synonyms and alternative names for diethylene glycol monohexyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monohexyl ether (DGHE) is a high-boiling point, colorless liquid belonging to the glycol ether family. Its amphiphilic nature, possessing both a hydrophilic diethylene glycol moiety and a hydrophobic hexyl chain, imparts unique solvency characteristics, making it a valuable component in a diverse range of industrial and research applications. This technical guide provides an in-depth overview of DGHE, focusing on its chemical synonyms, physical and chemical properties, relevant experimental protocols, and potential applications in research and drug development.

Synonyms and Alternative Names

A comprehensive list of synonyms and alternative names for this compound is provided below to aid in its identification across various chemical databases and commercial suppliers.

| Table 1: Synonyms and Alternative Names for this compound |

| Systematic and Common Names |

| 2-(2-Hexyloxyethoxy)ethanol[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31] |

| Diethylene glycol n-hexyl ether[2][4][6] |

| Hexyl CARBITOL™[2][5][9][13][24] |

| Hexyldiglycol[1][6] |

| n-Hexyl carbitol[2][4][6] |

| IUPAC Name |

| 2-(2-hexoxyethoxy)ethan-1-ol[13][14] |

| CAS Registry Number |

| 112-59-4[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31] |

| Other Identifiers |

| 3,6-Dioxadodecan-1-ol[2][4] |

| C6E2[1][6] |

| Ethanol, 2-[2-(hexyloxy)ethoxy]-[2][4] |

| UNII-Z6X09N6YJL[2][6] |

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Table 2: Physical and Chemical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₃[1][2][4] |

| Molecular Weight | 190.28 g/mol [1][2][18] |

| Appearance | Colorless liquid[6][24] |

| Odor | Mild, characteristic[6] |

| Boiling Point | 259.1 °C at 760 Torr[8] |

| Melting Point | -40 °C[8] |

| Flash Point | 123 °C (253.4 °F)[5] |

| Density | 0.935 g/cm³ at 25 °C[8] |

| Vapor Pressure | <0.01 hPa at 20 °C[23] |

| Water Solubility | 17 g/L at 20 °C[4] |

| logP (Octanol-Water Partition Coefficient) | 1.7[4] |

| Refractive Index | 1.4381 at 20 °C[23] |

| Purity (typical) | ≥98.0% (GC)[1] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not abundantly available in peer-reviewed literature, its structural similarity to other well-studied glycol ethers, such as diethylene glycol monoethyl ether (DEGEE or Transcutol®), allows for the adaptation of existing methodologies. DGHE is primarily utilized for its solvent, coalescing, and potential skin penetration-enhancing properties.

Preparation of a Topical Microemulsion

This protocol is adapted from studies using DEGEE as a co-surfactant and penetration enhancer and may serve as a starting point for formulations with DGHE.

Objective: To prepare a stable oil-in-water (O/W) microemulsion for topical drug delivery.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Oil phase (e.g., Isopropyl myristate, Oleic acid)

-

Surfactant (e.g., Tween 80, Cremophor EL)

-

This compound (Co-surfactant/Penetration enhancer)

-

Aqueous phase (e.g., Purified water, Phosphate buffer)

Protocol:

-

Solubility Studies: Determine the solubility of the API in the oil, surfactant, and DGHE to select appropriate components.

-

Phase Diagram Construction:

-

Prepare various mixtures of the oil, surfactant, and DGHE at different weight ratios.

-

Titrate each mixture with the aqueous phase dropwise while stirring continuously.

-

Observe the mixtures for transparency and fluidity to identify the microemulsion region in a ternary phase diagram.

-

-

Microemulsion Preparation:

-

Based on the phase diagram, select an optimal ratio of oil, surfactant, and DGHE.

-

Dissolve the pre-weighed API in the oil phase.

-

Add the surfactant and DGHE to the oil-API mixture and vortex until a clear solution is formed.

-

Slowly add the aqueous phase to the organic phase under constant stirring until a transparent and homogenous microemulsion is formed.

-

-

Characterization:

-

Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Determine the zeta potential to assess the stability of the formulation.

-

Evaluate the pH and viscosity.

-

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for assessing the skin penetration-enhancing effect of DGHE.

Objective: To evaluate the permeation of an API from a formulation containing DGHE across an excised skin membrane.

Materials:

-

Franz diffusion cells

-

Excised skin membrane (e.g., human or animal skin)

-

Receptor solution (e.g., phosphate-buffered saline, PBS)

-

Test formulation containing API and DGHE

-

Control formulation (without DGHE)

-

Magnetic stirrer

-

Syringes and collection vials

-

Analytical instrument for API quantification (e.g., HPLC)

Protocol:

-

Skin Preparation:

-

Excise the skin and remove any subcutaneous fat and hair.

-

Cut the skin into appropriate sizes to fit the Franz diffusion cells.

-

-

Franz Cell Assembly:

-

Mount the excised skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with pre-warmed (32-37 °C) receptor solution and ensure no air bubbles are trapped beneath the skin.

-

Place the Franz cells in a water bath maintained at a constant temperature to ensure the skin surface remains at a physiological temperature.

-

-

Permeation Study:

-

Apply a known amount of the test or control formulation to the skin surface in the donor compartment.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

-

-

Sample Analysis:

-

Analyze the collected samples for the concentration of the API using a validated analytical method.

-

-

Data Analysis:

-

Calculate the cumulative amount of API permeated per unit area over time.

-

Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

-

Compare the permeation parameters of the test formulation with the control to evaluate the enhancement effect of DGHE.

-

In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of DGHE on a cell line.

Objective: To determine the concentration-dependent cytotoxic effect of DGHE on a specific cell line.

Materials:

-

Selected cell line (e.g., HaCaT keratinocytes, fibroblasts)

-

Cell culture medium and supplements

-

This compound

-

Cytotoxicity assay kit (e.g., MTT, XTT, Neutral Red)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a series of dilutions of DGHE in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of DGHE. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

-

Incubation:

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

-

-

Cytotoxicity Assessment:

-

Follow the instructions of the chosen cytotoxicity assay kit. For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan (B1609692) crystal formation, and then solubilizing the crystals with a solvent.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the concentration of DGHE to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Signaling Pathways and Biological Interactions

Currently, there is a lack of direct research investigating the specific signaling pathways modulated by this compound. However, based on the known biological effects of other glycol ethers and the physicochemical properties of DGHE, some potential interactions can be inferred.

Glycol ethers are known to interact with cell membranes due to their amphiphilic nature.[1] This interaction can lead to changes in membrane fluidity and permeability, which could be a mechanism behind its skin penetration-enhancing effects. Such membrane perturbations could potentially influence the function of membrane-bound proteins, including receptors and ion channels, thereby indirectly affecting intracellular signaling cascades.

Toxicological studies on some glycol ethers have indicated effects on cellular metabolism and have been associated with reproductive and developmental toxicity, suggesting interference with fundamental cellular processes.[1] For instance, some glycol ethers are metabolized to alkoxyacetic acids, which can be toxic.[1] However, the toxicological profile of DGHE appears to be less severe than that of some shorter-chain glycol ethers.

The following diagram illustrates a hypothetical workflow for investigating the potential biological effects of DGHE on skin cells, which could help elucidate its impact on cellular pathways.

Caption: Workflow for Investigating Biological Effects of DGHE.

Conclusion

This compound is a versatile solvent with established applications in various industries and significant potential in pharmaceutical sciences, particularly in the development of topical and transdermal drug delivery systems. While detailed experimental protocols and an understanding of its specific interactions with cellular signaling pathways are still emerging areas of research, its favorable physicochemical properties and structural similarity to well-characterized penetration enhancers make it a compound of interest for further investigation. The information and example protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the utility of this compound in their work. Further studies are warranted to fully elucidate its mechanisms of action and expand its applications in the pharmaceutical field.

References

- 1. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [diposit.ub.edu]

- 4. ecetoc.org [ecetoc.org]

- 5. The effect of diethylene glycol monoethyl ether on skin penetration ability of diclofenac acid nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Effects of ethylene glycol ethers on cell viability in the human neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ec.europa.eu [ec.europa.eu]

- 14. sciensage.info [sciensage.info]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Diethylene glycol monoethyl ether: an emerging solvent in topical dermatology products | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound | C10H22O3 | CID 8199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. ptacts.uspto.gov [ptacts.uspto.gov]

- 20. researchgate.net [researchgate.net]

- 21. US20050250804A1 - Pharmaceutical gel formulations - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. DIETHYLENE GLYCOL MONO-N-HEXYL ETHER - Ataman Kimya [atamanchemicals.com]

- 25. Synthesis and Characterization of Polyethylene Glycol Mediated Silver Nanoparticles by the Green Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. CAS 112-59-4: this compound [cymitquimica.com]

- 30. researchgate.net [researchgate.net]

- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Diethylene Glycol Monohexyl Ether in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monohexyl ether, also known as hexyl carbitol, is a high-boiling point (259.1 °C), slow-evaporating solvent with excellent chemical stability.[1][2] Its unique combination of a hydroxyl group and an ether linkage provides a versatile solvency profile, making it compatible with a range of polar and non-polar organic compounds.[2] These properties make it a promising candidate for use in organic reactions that require elevated temperatures to proceed at a reasonable rate, such as certain nucleophilic substitutions, condensations, and metal-catalyzed cross-coupling reactions. Its low volatility also simplifies reaction setup by minimizing solvent loss and ensuring consistent reaction conditions over extended periods.[3]

This document provides an overview of the properties of this compound and presents generalized protocols for its application as a high-boiling point solvent in organic synthesis, drawing parallels with other high-boiling glycol ethers used in similar transformations.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for reaction planning, safety considerations, and post-reaction work-up procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O₃ | [4] |

| Molecular Weight | 190.28 g/mol | [4] |

| Boiling Point | 259.1 °C @ 760 Torr | [2] |

| Melting Point | -40 °C | [2] |

| Density | 0.935 g/cm³ @ 25 °C | [2] |

| Flash Point | 123 °C (253.4 °F) | |

| Autoignition Temperature | 210 °C | |

| Vapor Pressure | <0.01 hPa @ 20 °C | |

| Solubility in Water | Limited | [5] |

| Appearance | Clear, colorless liquid | [3] |

Potential Applications in Organic Synthesis

While specific literature examples detailing the use of this compound in named organic reactions are scarce, its properties suggest its suitability for reactions that benefit from high temperatures. High-boiling polar aprotic solvents are often employed in reactions such as the Ullmann condensation, which traditionally requires temperatures exceeding 210 °C.[1] Given its high boiling point and polar nature, this compound presents a viable, and potentially safer, alternative to solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) in such transformations.

Ullmann-Type Condensation Reactions

The Ullmann condensation is a copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, often requiring high temperatures.[1] The synthesis of aryl ethers, for instance, is a classic application.

Generalized Protocol for Ullmann-Type Aryl Ether Synthesis:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aryl halide (1.0 equiv), the phenol (B47542) (1.0-1.5 equiv), a copper catalyst (e.g., CuI, CuO, or copper powder, 0.1-1.0 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 equiv).

-

Solvent Addition: Add a sufficient volume of this compound to ensure effective stirring and dissolution of the reactants at the reaction temperature.

-

Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere to a temperature between 180-220 °C. The optimal temperature will depend on the reactivity of the substrates.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, dichloromethane) and filter to remove insoluble inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Workflow for a generalized Ullmann-type aryl ether synthesis.

Nucleophilic Aromatic Substitution (SNAAr)

SNAAr reactions often require high temperatures to overcome the high activation energy associated with the formation of the Meisenheimer complex, especially with less activated aromatic substrates. The high boiling point and polar nature of this compound can facilitate these reactions by providing the necessary thermal energy and stabilizing charged intermediates.

Generalized Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve the activated aryl halide (1.0 equiv) and the nucleophile (1.0-1.2 equiv) in this compound.

-

Base Addition: If the nucleophile is not already deprotonated, add a suitable base (e.g., K₂CO₃, NaH, 1.1-1.5 equiv).

-

Reaction Conditions: Heat the mixture to a temperature ranging from 150 °C to the reflux temperature of the solvent, depending on the substrate reactivity.

-

Monitoring: Follow the reaction progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over a suitable drying agent, and remove the solvent in vacuo.

-

Purification: Purify the residue by recrystallization or column chromatography.

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care.[6] It is harmful in contact with skin and can cause serious eye damage. Therefore, it is essential to use personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this solvent. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from oxidizing agents.[6]

Conclusion

This compound possesses a favorable combination of a high boiling point, good solvency for a range of organic compounds, and chemical stability, making it a suitable solvent for high-temperature organic reactions. While specific documented applications in academic and pharmaceutical research are not widely reported, its properties suggest it as a viable alternative to other high-boiling polar solvents in reactions such as Ullmann-type condensations and nucleophilic aromatic substitutions. The generalized protocols provided here serve as a starting point for methods development, and reaction conditions should be optimized for each specific transformation. Researchers are encouraged to explore the potential of this solvent in enabling challenging chemical reactions that require elevated temperatures.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. CAS 112-59-4: this compound [cymitquimica.com]

- 4. This compound | C10H22O3 | CID 8199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DIETHYLENE GLYCOL MONO-N-HEXYL ETHER - Ataman Kimya [atamanchemicals.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

Application Notes and Protocols: Preparation of Microemulsions Utilizing Diethylene Glycol Monohexyl Ether as a Cosurfactant

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. These systems have garnered significant interest in various fields, including pharmaceuticals, for their ability to enhance the solubility and bioavailability of poorly water-soluble drugs. Diethylene glycol monohexyl ether, also known as Hexyl Carbitol, is a glycol ether that serves as an effective cosurfactant in the formation of microemulsions. Its chemical structure, featuring a diethylene glycol backbone and a hexyl group, imparts surfactant-like properties, allowing it to reduce interfacial tension and improve the flexibility of the surfactant film at the oil-water interface.[1] This document provides a detailed protocol for the preparation and characterization of microemulsions incorporating this compound as a cosurfactant.

Data Presentation

The formulation of a stable microemulsion is highly dependent on the specific components and their relative concentrations. The following tables summarize quantitative data from studies on microemulsions utilizing diethylene glycol ethers as cosurfactants, providing a reference for formulation development.

Table 1: Exemplary Microemulsion Component Ratios

| Oil Phase | Surfactant | Cosurfactant | Surfactant/Cosurfactant (S/CoS) Ratio (w/w) | Oil/S_mix Ratio (w/w) | Aqueous Phase | Reference |

| Isopropyl Myristate (IPM) | Brij 97 | Diethylene Glycol Monoethyl Ether (Transcutol®) | 1:1, 2:1, 3:1 | Variable | Deionized Water | [2] |

| Heptane | Sodium Dodecyl Sulfate (SDS) or Cetyl Trimethylammonium Bromide (CTAB) | This compound (Hexyl Carbitol) | Not specified | Not specified | Water (up to 42-45% w/w) | [3] |

| Dodecane | Sodium Lauryl Sulfate (SLS) | This compound | Not specified | Not specified | Brine | [4] |

| Isopropyl Myristate (IPM) | Dapsone (5%) | Tween 80 | Ethanol and Diethylene Glycol Monoethyl Ether | Not specified | Water | [5] |

Table 2: Physicochemical Characterization of Microemulsions

| Formulation Components (Oil, Surfactant, Cosurfactant) | Average Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | pH | Reference |

| Oleic acid, Oleyl alcohol, Polysorbate 80, Diethylene Glycol Monoethyl Ether (DGME) | 119.8 - 153.3 | Not Specified | Not Specified | Not Specified | [6] |

| Aspirin, Tween 80, Propylene Glycol | 49.46 ± 6.91 | Not Specified | Not Specified | 3.74 ± 0.30 | [7] |

Experimental Protocols

The preparation of microemulsions typically involves the construction of a pseudo-ternary phase diagram to identify the region where a stable microemulsion forms. The water titration method is a common technique for this purpose.

Materials and Equipment

-

Oil Phase: Isopropyl myristate (IPM), Oleic acid, or other suitable oil.

-

Surfactant: A non-ionic surfactant such as Tween® 80 (Polysorbate 80) or Brij® 97 is often used due to good biocompatibility.[5]

-

Cosurfactant: this compound.

-

Aqueous Phase: Deionized water or a suitable buffer.

-

Glass vials or beakers.

-

Magnetic stirrer and stir bars.

-

Burette for water titration.

-

Vortex mixer.

-

Characterization equipment (e.g., dynamic light scattering for particle size, zeta potential analyzer, pH meter, viscometer).

Protocol for Microemulsion Preparation using Water Titration Method

-

Preparation of Surfactant/Cosurfactant Mixtures (S_mix):

-

Prepare mixtures of the surfactant (e.g., Tween 80) and the cosurfactant (this compound) at different weight ratios (e.g., 1:1, 2:1, 1:2).

-

Thoroughly mix each S_mix to ensure homogeneity.

-

-

Construction of the Pseudo-Ternary Phase Diagram:

-

For each S_mix ratio, prepare a series of mixtures with the chosen oil phase at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 of oil to S_mix).

-

Place each oil/S_mix mixture in a glass vial with a magnetic stir bar.

-

Slowly titrate each mixture with the aqueous phase (deionized water) dropwise from a burette while continuously stirring at a constant, moderate speed (e.g., 300 rpm).[8]

-

After each addition of the aqueous phase, allow the system to equilibrate. Observe the mixture for transparency and phase separation. The transition from a clear, single-phase system to a turbid or milky-white emulsion indicates the boundary of the microemulsion region.[9][10]

-

Record the amounts of oil, S_mix, and water at which the phase transition occurs.

-

Plot the data on a triangular phase diagram with the three vertices representing the oil, aqueous phase, and the S_mix. The area where clear, isotropic mixtures are observed represents the microemulsion region.

-

-

Selection and Preparation of the Final Microemulsion Formulation:

-

From the constructed phase diagram, select a composition from within the stable microemulsion region for further characterization.

-

To prepare a larger batch of the selected formulation, weigh the required amounts of the oil phase, surfactant, cosurfactant, and aqueous phase.

-